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Introduction
XmAb808 is an investigational bispecific antibody that targets the B7-H3 and CD28 proteins. It

is designed to provide a conditional co-stimulatory signal to T cells in the tumor

microenvironment, potentially enhancing anti-tumor immunity. This document provides an

overview of the preclinical rationale and clinical investigation of XmAb808 in combination with

other cancer therapies, including immune checkpoint inhibitors and T-cell engagers. Detailed

protocols for relevant preclinical assays are also provided to aid researchers in the evaluation

of similar therapeutic strategies.

Preclinical Rationale for Combination Therapy
XmAb808 is a tumor-selective, co-stimulatory XmAb 2+1 bispecific antibody. It is engineered to

bind to B7-H3, a tumor antigen broadly expressed on various solid tumors, and selectively to

the CD28 T-cell co-receptor only when bound to tumor cells. This targeted delivery of a "Signal

2" to T cells is intended to augment anti-tumor responses initiated by "Signal 1," which is

provided by T-cell receptor (TCR) engagement with tumor antigens. Preclinical studies have

demonstrated that XmAb808 can potentiate the cytotoxic activity of T cells when combined with

therapies that promote Signal 1, such as T-cell engaging bispecific antibodies, or with

checkpoint inhibitors that release the brakes on T-cell activation.[1]
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Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor that, upon

engagement with its ligands (PD-L1 and PD-L2), inhibits T-cell signaling pathways, including

those downstream of CD28. By blocking the PD-1 pathway, anti-PD-1 antibodies can restore T-

cell activity. Preclinical evidence suggests that the combination of XmAb808 with an anti-PD-1

antibody can lead to enhanced anti-tumor efficacy. In a mouse xenograft model of breast

cancer, the combination of XmAb808 and an anti-PD-1 antibody was shown to suppress tumor

growth.[2][3][4]

Combination with CD3 T-Cell Engaging Bispecific
Antibodies
CD3 T-cell engaging bispecific antibodies provide a potent "Signal 1" by physically linking T

cells to tumor cells, leading to T-cell activation and tumor cell lysis. However, the lack of co-

stimulation (Signal 2) in the tumor microenvironment can limit the efficacy and durability of this

response. XmAb808 is designed to provide this missing co-stimulatory signal. In preclinical

studies, the combination of XmAb808 with an EpCAMxCD3 bispecific antibody resulted in

enhanced T-cell mediated killing of tumor cells in vitro and suppressed pancreatic tumor

xenograft growth in mice.[2][3][4] This enhanced effect is associated with the IL-2-dependent

expansion of CD25+ T cells.[2][3][4]

Preclinical Data
In Vitro T-Cell Activation and Cytokine Release
In vitro studies using co-cultures of human peripheral blood mononuclear cells (PBMCs) and

cancer cell lines engineered to provide a T-cell signal have shown that XmAb808 enhances T-

cell activation and cytokine production in a dose-dependent manner.
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Note: Specific quantitative data from these experiments are not publicly available in the

reviewed literature. The provided information is based on descriptive accounts of the

experimental outcomes.

In Vivo Anti-Tumor Efficacy
Preclinical in vivo studies in mouse xenograft models have demonstrated the potential of

XmAb808 to enhance the anti-tumor activity of other immunotherapies.
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Tumor Growth
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Reference

Breast Tumor

Xenograft

XmAb808 + anti-PD-1

antibody

Qualitatively

described as

suppressed tumor

growth

[2][3][4]

Pancreatic Tumor

Xenograft

XmAb808 +

EpCAMxCD3

bispecific antibody

Qualitatively

described as

suppressed tumor

growth

[2][3][4]
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Note: Specific quantitative data on tumor volume, tumor growth delay, or survival are not

publicly available in the reviewed literature.

Clinical Development
A Phase 1, first-in-human, open-label, dose-finding, and expansion study (NCT05585034) was

initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity

of XmAb808 in combination with pembrolizumab in patients with selected advanced solid

tumors.[4][5] Enrollment in the dose-escalation cohorts is complete, and a maximum tolerated

dose has not been reached.[6] Xencor has indicated that they do not plan to initiate expansion

cohorts in combination with pembrolizumab and are evaluating potential combinations with

CD3 T-cell engaging bispecific antibodies.[1]

Experimental Protocols
The following are representative protocols for key experiments to evaluate the activity of a B7-

H3 x CD28 bispecific antibody in combination with other cancer therapies. These protocols are

based on methodologies described in the literature and should be optimized for specific

experimental conditions.

Protocol 1: In Vitro T-Cell Activation and Cytokine
Release Assay
Objective: To assess the ability of XmAb808 in combination with a T-cell activating agent to

induce T-cell activation and cytokine production in a co-culture system.

Materials:

Human peripheral blood mononuclear cells (PBMCs)

B7-H3 positive tumor cell line

Complete RPMI-1640 medium

XmAb808

T-cell activating agent (e.g., anti-CD3 antibody, CD3-bispecific antibody)
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Human IL-2 and IFNγ ELISA kits

96-well flat-bottom culture plates

FACS buffer (PBS with 2% FBS)

Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD25, CD69)

Procedure:

Cell Preparation:

Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient

centrifugation.

Culture the B7-H3 positive tumor cell line and ensure viability is >95%.

Co-culture Setup:

Plate tumor cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate

overnight.

The next day, add 1 x 10^5 PBMCs to each well.

Add serial dilutions of XmAb808 and a fixed concentration of the T-cell activating agent to

the appropriate wells. Include controls with each agent alone and untreated wells.

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

Cytokine Analysis:

After incubation, centrifuge the plate and collect the supernatant.

Measure the concentration of IL-2 and IFNγ in the supernatant using ELISA kits according

to the manufacturer's instructions.

T-cell Activation Analysis (Flow Cytometry):
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Gently resuspend the cells in the wells.

Transfer the cell suspension to FACS tubes.

Wash the cells with FACS buffer.

Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers

(e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).

Acquire the samples on a flow cytometer and analyze the percentage of activated T cells.

Protocol 2: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of XmAb808 in combination with an immune

checkpoint inhibitor in a mouse xenograft model.

Materials:

Immunodeficient mice (e.g., NSG mice)

B7-H3 positive human tumor cell line

Matrigel

XmAb808

Anti-PD-1 antibody (or other checkpoint inhibitor)

Human PBMCs

Sterile PBS

Calipers for tumor measurement

Procedure:

Tumor Cell Implantation:
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Resuspend tumor cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5

x 10^6 cells/100 µL.

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

PBMC Engraftment:

Once tumors reach a palpable size (e.g., 100-150 mm³), inject 1 x 10^7 human PBMCs

intravenously or intraperitoneally into each mouse.

Treatment Administration:

Randomize the mice into treatment groups (e.g., Vehicle control, XmAb808 alone, anti-

PD-1 antibody alone, XmAb808 + anti-PD-1 antibody).

Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous

injection) at a predetermined schedule and dose.

Tumor Measurement:

Measure tumor dimensions with calipers two to three times per week.

Calculate tumor volume using the formula: (Length x Width²) / 2.

Endpoint:

Continue treatment and monitoring until tumors in the control group reach a predetermined

endpoint size or for a specified duration.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry for immune cell infiltration).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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